4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3S/c24-17-8-6-15(7-9-17)21-20(14-26)23(29-19-12-10-18(25)11-13-19)28-22(27-21)16-4-2-1-3-5-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTAVBOROCKGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)SC3=CC=C(C=C3)Cl)C#N)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzonitrile with thiophenol in the presence of a base to form the intermediate 4-(4-chlorophenyl)sulfanylbenzonitrile. This intermediate is then reacted with 2-phenyl-4,6-dichloropyrimidine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key analogs differ in substituents at positions 4, 6, and 2, altering physical and biochemical properties:
Notes:
- Ph : Phenyl; ClPh : 4-Chlorophenyl; Bz : Benzyl; CN : Carbonitrile.
- Sulfanyl (S-) groups increase molecular weight and influence redox reactivity compared to amino or chloro substituents .
Pharmacological and Biochemical Implications
- Sulfanyl vs. Amino Groups: Sulfanyl groups (as in the target compound) may enhance thiol-mediated interactions with biological targets, whereas amino groups improve water solubility .
- Anti-Cancer Potential: highlights pyrimidines with mercapto groups (e.g., A1–A6) showing anti-breast cancer activity via docking with MCF-7 receptors, suggesting the target compound’s sulfanyl group could confer similar bioactivity .
- Thermodynamic Stability: notes that substituents like carbonitrile and chloro groups influence pyrimidine ring stability, affecting drug half-life .
Critical Analysis of Substituent Effects
- Position 4: 4-ClPh (target) vs.
- Position 6 : (4-ClPh)S (target) vs. NHCH3 (320418-58-4): Sulfanyl groups may offer better resistance to metabolic oxidation compared to amines .
- Position 2 : Phenyl (target) vs. NH2 (339016-05-6): Phenyl enhances aromatic interactions in binding pockets, whereas NH2 may participate in hydrogen bonding .
Biological Activity
4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile, also known by its CAS number 320418-49-3, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antibacterial properties, enzyme inhibition capabilities, and pharmacological interactions.
The molecular formula of the compound is with a molecular weight of 448.33 g/mol. Its structure features a pyrimidine ring substituted with chlorophenyl and sulfanyl groups, which are crucial for its biological activity.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structures were tested against various bacterial strains, demonstrating moderate to strong activity against Salmonella typhi and Bacillus subtilis. The results showed an IC50 value range indicating effective inhibition of bacterial growth .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds in this category have been reported as low as 0.63 µM, indicating strong inhibition capabilities .
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 |
| Urease | 1.13 |
Pharmacological Interactions
Fluorescence quenching studies have been conducted to evaluate the binding interactions of the compound with bovine serum albumin (BSA). These studies suggest that the compound has a high affinity for BSA, which is indicative of its potential bioavailability and therapeutic efficacy . The quenching constant derived from these studies supports its significance in pharmacokinetics.
Case Studies
One notable case study involved the synthesis of derivatives based on the pyrimidine scaffold similar to this compound. These derivatives were subjected to both in vitro and in vivo evaluations for their pharmacological profiles.
Study Findings:
- In vitro : Compounds exhibited strong antibacterial activity and significant enzyme inhibition.
- In vivo : Preliminary animal studies indicated promising results in reducing bacterial load and improving cognitive function through AChE inhibition.
Q & A
Basic: What synthetic methodologies are effective for preparing 4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile?
Answer:
The compound can be synthesized via nucleophilic substitution reactions. For example, refluxing a precursor (e.g., 2-chloro-4-(2-methylpropyl)pyrimidine-5-carbonitrile) with thiophenol in dry pyridine under controlled conditions yields the target product. Post-reaction, purification is achieved through solvent evaporation, precipitation, and crystallization from ethanol/chloroform mixtures. Monitoring reaction progress via TLC and confirming purity via melting point analysis are critical .
Key Steps:
- Reagent Ratios: Use equimolar amounts of precursor and thiophenol (2 mmol each).
- Solvent System: Dry pyridine as the solvent ensures anhydrous conditions.
- Crystallization: Slow evaporation of CHCl₃:EtOH (1:1) produces X-ray-quality crystals .
Basic: What spectroscopic and computational methods are used to characterize this compound?
Answer:
A combined experimental-theoretical approach is recommended:
- Experimental:
- Computational:
Basic: How is the crystal structure determined, and what software is used?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection: Use APEX2 or SAINT for intensity data (Mo-Kα radiation, λ = 0.71073 Å) .
- Structure Solution: SHELXD/SHELXS for phase determination via direct methods .
- Refinement: SHELXL refines positional and thermal parameters, with H-atoms in riding models. R-factors < 0.05 indicate high precision .
Typical Crystal Data:
| Parameter | Value |
|---|---|
| Space Group | Monoclinic, P2₁/c |
| a, b, c (Å) | 13.777, 8.496, 18.588 |
| β (°) | 97.559 |
| Z | 4 |
| V (ų) | 2156.82 |
Advanced: How can electron density topology and molecular interactions be analyzed?
Answer:
- Multiwfn Software:
- Visualization: Overlay electron density maps (e.g., Laplacian ∇²ρ) with crystal packing diagrams to correlate interactions with stability .
Advanced: How to resolve discrepancies between experimental and computational data?
Answer:
- Vibrational Frequency Scaling: Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G**) to align DFT-calculated frequencies with experimental FT-IR/Raman .
- Torsional Angle Adjustments: Compare computed dihedral angles (e.g., N1–C2–C3–C4 = 121.65° calc. vs. 119.73° expt.) and refine force field parameters .
- Statistical Validation: Use mean absolute error (MAE) metrics for bond lengths/angles (target MAE < 0.02 Å and < 2°) .
Advanced: What non-covalent interactions stabilize the crystal lattice?
Answer:
SCXRD reveals:
- C–H···π Interactions: Chlorophenyl H-atoms (e.g., H12) interact with adjacent pyrimidine rings (distance: 2.55 Å, angle: 114°) .
- π–π Stacking: Centroid-to-centroid distances between aromatic rings range from 3.6–3.8 Å, indicating moderate stacking .
- S···Cl Contacts: Sulfanyl sulfur forms weak interactions with chlorophenyl Cl (3.3–3.5 Å) .
Methodological: How to refine structures with twinned or low-resolution data?
Answer:
- Twinning Detection: Use PLATON to identify twin laws and HKLF 5 format in SHELXL for refinement .
- High-Resolution Limits: For data with d-spacing < 0.8 Å, employ anisotropic displacement parameters and TLS refinement in SHELXL .
- Validation Tools: Check Rint (< 0.05) and CCFo/CCFa metrics to ensure model accuracy .
Advanced: How to design derivatives for enhanced bioactivity?
Answer:
- Substitution Patterns: Replace chlorophenyl groups with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects .
- Sulfanyl Modifications: Introduce bulkier substituents (e.g., 3-trifluoromethylanilino) to alter steric hindrance and binding affinity .
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., phosphodiesterases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
